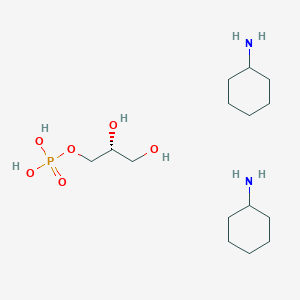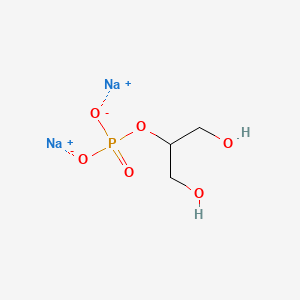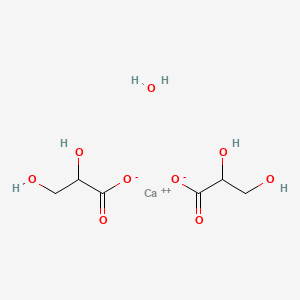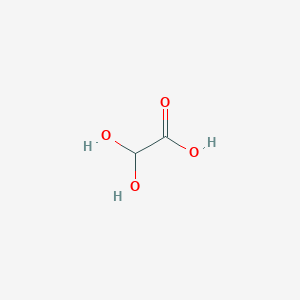
sodium;pyrene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium pyrene-1-sulfonate is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The compound consists of a pyrene moiety attached to a sulfonate group, with sodium as the counterion.
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyrene-1-sulfonate can be synthesized through a sulfonation reaction of pyrene. The process typically involves the reaction of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include:
Sulfonation: Pyrene is dissolved in concentrated sulfuric acid and heated to a specific temperature to facilitate the sulfonation reaction.
Neutralization: The resulting pyrene-1-sulfonic acid is then neutralized with sodium hydroxide to produce sodium pyrene-1-sulfonate.
Industrial Production Methods: In industrial settings, the production of sodium pyrene-1-sulfonate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions: Sodium pyrene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution can introduce various functional groups to the pyrene core.
科学研究应用
Sodium pyrene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in studying biological membranes and protein interactions.
Industry: Sodium pyrene-1-sulfonate is used in the production of dyes, pigments, and as a surfactant in various formulations.
作用机制
The mechanism by which sodium pyrene-1-sulfonate exerts its effects is primarily through its interaction with light. The compound absorbs light and emits fluorescence, making it useful in fluorescence spectroscopy and imaging. The molecular targets and pathways involved include:
Fluorescence Emission: The pyrene moiety absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured.
Supramolecular Interactions: The sulfonate group can form interactions with various molecules, facilitating its use in supramolecular chemistry and material science.
相似化合物的比较
Sodium pyrene-1-sulfonate can be compared with other similar compounds, such as:
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: This compound has multiple sulfonate groups, providing different photophysical properties and applications.
1-Pyrenebutyric acid: This compound has a butyric acid group instead of a sulfonate group, leading to different chemical reactivity and uses.
Uniqueness: Sodium pyrene-1-sulfonate is unique due to its strong fluorescence and ability to form stable ionic interactions. These properties make it highly valuable in various scientific and industrial applications, distinguishing it from other pyrene derivatives.
属性
IUPAC Name |
sodium;pyrene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPYCNNZOWMTD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
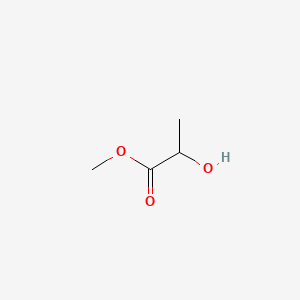

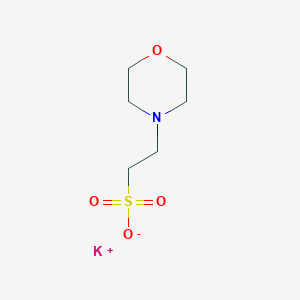
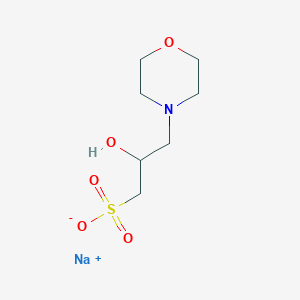
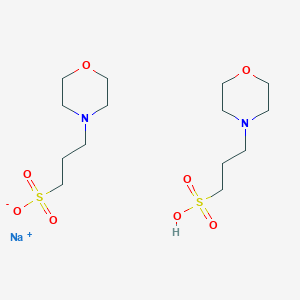
![Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7802563.png)
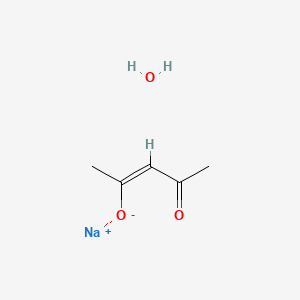
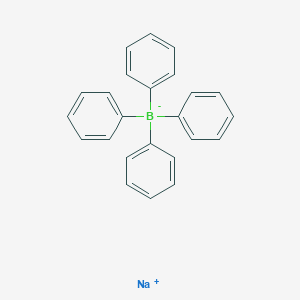

![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
